molecular formula C10H7NO5 B1340228 Methyl 5-nitrobenzofuran-2-carboxylate CAS No. 104862-11-5

Methyl 5-nitrobenzofuran-2-carboxylate

Cat. No.: B1340228
CAS No.: 104862-11-5
M. Wt: 221.17 g/mol
InChI Key: FMFPOZLVAJOEHS-UHFFFAOYSA-N
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Description

Methyl 5-nitrobenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C10H7NO5 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Benzofuran Synthesis

  • Intermediate in Benzofuran Synthesis : Methyl 5-nitrobenzofuran-2-carboxylate derivatives are crucial intermediates in benzofuran synthesis. For instance, the study by Horaguchi et al. (1987) explored the reactivities of intermediates in benzofuran synthesis, highlighting the formation of 3-methyl-5-nitrobenzofuran and its carboxylic acid derivatives under various conditions (Horaguchi, Matsuda, Tanemura, & Suzuki, 1987).

Antibacterial Activity

  • Antibacterial Properties : Research by Powers (1976) on 2-methylbenzofurans, including derivatives of this compound, showed bacteriostatic properties, indicating potential in developing new antibacterial agents (Powers, 1976).

Chemical Synthesis

  • Key Intermediates in Chemical Synthesis : These compounds serve as key intermediates in various chemical syntheses. For example, Yi-fen et al. (2010) used a derivative in the synthesis of chlorantraniliprole, demonstrating the compound's utility in creating complex organic molecules (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Organometallic Chemistry

  • Application in Organometallic Chemistry : Dias et al. (2015) described the synthesis and antimicrobial activities of di- and triorganotin(IV) carboxylates derived from a Schiff base related to this compound. This indicates its relevance in creating compounds with potential biological activity (Dias, Lima, Takahashi, & Ardisson, 2015).

Molecular Structure Analysis

  • Insights into Molecular Conformation : Studies like the one by Tinant et al. (1991) on related methyl nitrobenzoates provide insights into the molecular conformation and properties of these compounds, which is essential for understanding their reactivity and potential applications in various fields (Tinant, Declercq, Všetečka, & Exner, 1991).

Safety and Hazards

The safety data sheet for “Methyl 5-nitrobenzofuran-2-carboxylate” suggests avoiding breathing vapors, mist, or gas. In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

Benzofuran based compounds, such as “Methyl 5-nitrobenzofuran-2-carboxylate”, can serve as a promising lead scaffold in developing new drugs to combat microbial infections . The ever-increasing spread of bacterial infection with rising antibacterial drug resistance has necessitated the search for new classes of effective antibacterial agents with minimum toxicity .

Biochemical Analysis

Biochemical Properties

Methyl 5-nitrobenzofuran-2-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and potentially inhibit or activate specific enzymes. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thereby affecting the metabolism of other compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress, which in turn affects cell viability and function. Additionally, it may alter the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in altered enzyme activity, affecting the metabolism of various substrates. Furthermore, the compound’s nitro group can undergo reduction, forming reactive intermediates that can interact with cellular macromolecules, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade under certain conditions, leading to the formation of reactive intermediates that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s nitro group can undergo reduction, forming reactive intermediates that participate in redox reactions. These interactions can influence the activity of enzymes involved in oxidative stress responses and metabolic pathways, thereby affecting cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may interact with intracellular proteins and organelles, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding affinity to plasma proteins and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The compound’s subcellular localization is crucial for its biological activity and potential therapeutic applications .

Properties

IUPAC Name

methyl 5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFPOZLVAJOEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478583
Record name methyl 5-nitrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104862-11-5
Record name methyl 5-nitrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-carboxy-5-nitrobenzofuran (2.0 g), MeOH (10 mL) and Concentrated H2SO4 (2.1 mL) was heated in a sealed tube at 60° C. for 3 h. Upon cooling to the room temperature it was quenched with ice-water and carefully basified with addition of NaHCO3. The solid obtained was filtered, washed with water, dried and analyzed to give 2-methoxycarbonyl-5-nitrobenzofuran. 1H NMR (CDCl3): δ 8.66 (d, 1H, J=2.4 Hz), 8.36 (dd, 1H, J=2.4 and 9.6 Hz), 7.7 (d, 1H, J=9.3 Hz), 7.65 (s, 1H), 4.01 (s, 3H); LCMS: purity: 97%; MS (m/e): 222 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-nitro-2-benzofurancarboxylic acid (5 g, 24.15 mmol) in CH2Cl2 (250 mL) at 0° C. was added DMF (0.100 mL) followed by (COCl)2 (2M in CH2Cl2, 36.23 mL, 72.46 mL) over a period of 10 min. The reaction was stirred at 0° C. for 1 h and then at room temperature for 30 min. The reaction solvent was removed under a reduced pressure, dried under high vacuum and again suspended in CH2Cl2 (250 mL). The solution was cooled to 0° C., were added pyridine (4.8 mL, 48.03 mmol) followed by MeOH (10 mL, excess) and stirred overnight. The extractive work-up with CH2Cl2 gave the expected 2-methoxycarbonyl-5-nitrobenzofuran (R926609). 1H NMR (CDCl3): δ 8.66 (d, 1H, J=2.4 Hz), 8.36 (dd, 1H, J=2.4 and 9.6 Hz), 7.71 (d, 1H, J=9.3 Hz), 7.65 (s, 1H), 4.01 (s, 3H); LCMS: ret. time: 26.94 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
36.23 mL
Type
reactant
Reaction Step Three
Quantity
4.8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

5-Nitrobenzofuran-2-carboxylic acid (10 g) was dissolved in methanol (200 mL) and chloroform (100 mL), and the mixture was cooled to 0° C. Under stirring conditions was bubbled HCl gas until the solution was saturated. The reaction mixture was stirred at room temperature overnight, and white solid was formed. The precipitate was collected by filtration to afford 9.5 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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